molecular formula C19H27N5O3 B11227334 4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine

Cat. No.: B11227334
M. Wt: 373.4 g/mol
InChI Key: UVCLLQAVMFHLMJ-UHFFFAOYSA-N
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Description

4-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a morpholine moiety. This compound is of interest due to its potential bioactive properties and its structural uniqueness, which makes it a subject of study in various fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling process. The final step often involves the formation of the morpholine ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{1-[1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential bioactive properties make it a candidate for studying interactions with biological targets.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. The cyclohexyl and morpholine groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and morpholine-containing molecules. Compared to these, 4-{1-[1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine is unique due to its specific combination of functional groups, which can result in distinct biological and chemical properties.

Some similar compounds are:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]morpholine

InChI

InChI=1S/C19H27N5O3/c1-25-16-7-6-15(14-17(16)26-2)24-18(20-21-22-24)19(8-4-3-5-9-19)23-10-12-27-13-11-23/h6-7,14H,3-5,8-13H2,1-2H3

InChI Key

UVCLLQAVMFHLMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4)OC

Origin of Product

United States

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